Cas no 2019997-40-9 (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine)

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine structure
2019997-40-9 structure
Product name:2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
CAS No:2019997-40-9
MF:C13H16BNO3
MW:245.082043647766
CID:5254353
PubChem ID:99738269

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
    • Furo[3,2-b]pyridine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • DTXSID601156145
    • 2019997-40-9
    • Inchi: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-8-9-10(16-11)6-5-7-15-9/h5-8H,1-4H3
    • InChI Key: NCPRRWXGBQZDIU-UHFFFAOYSA-N
    • SMILES: C12C=C(B3OC(C)(C)C(C)(C)O3)OC1=CC=CN=2

Computed Properties

  • Exact Mass: 245.122
  • Monoisotopic Mass: 245.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5A^2

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33908-250mg
Furo[3,2-b]pyridine-2-boronic acid pinacol ester, 97%
2019997-40-9 97%
250mg
¥1095.00 2023-03-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33908-1g
Furo[3,2-b]pyridine-2-boronic acid pinacol ester, 97%
2019997-40-9 97%
1g
¥3017.00 2023-03-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33908-5g
Furo[3,2-b]pyridine-2-boronic acid pinacol ester, 97%
2019997-40-9 97%
5g
¥10131.00 2023-03-02

Additional information on 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine

Research Briefing on 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine (CAS: 2019997-40-9)

In recent years, the compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine (CAS: 2019997-40-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic ester derivative, characterized by its unique furopyridine scaffold, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and targeted therapy development. The compound's structural features, particularly the boronate moiety, make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex bioactive molecules.

Recent studies have focused on elucidating the synthetic pathways and optimizing the yield of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis method that employs palladium-catalyzed borylation of the corresponding halogenated furo[3,2-b]pyridine precursor. This method not only improves the scalability of the compound but also enhances its purity, which is critical for subsequent pharmaceutical applications. The study reported a yield of over 85%, with minimal byproducts, marking a significant advancement over previous synthetic approaches.

In addition to its synthetic utility, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine has been investigated for its potential as a building block in the development of kinase inhibitors. Kinases are a major target in oncology, and the furopyridine core has been shown to interact favorably with the ATP-binding sites of various kinases. A recent preclinical study demonstrated that derivatives of this compound exhibit potent inhibitory activity against ABL1 and FLT3 kinases, which are implicated in chronic myeloid leukemia and acute myeloid leukemia, respectively. The study highlighted the compound's ability to form stable interactions with key amino acid residues in the kinase domains, suggesting its potential as a lead compound for further optimization.

Another area of interest is the application of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine in proteolysis-targeting chimeras (PROTACs). PROTACs are a groundbreaking class of therapeutics that selectively degrade target proteins via the ubiquitin-proteasome system. The boronic ester group in this compound can be leveraged to recruit E3 ubiquitin ligases, enabling the targeted degradation of disease-relevant proteins. A 2024 study published in ACS Chemical Biology showcased the successful incorporation of this compound into a PROTAC designed to degrade BRD4, a protein implicated in various cancers. The resulting PROTAC demonstrated robust degradation efficiency and selectivity, underscoring the versatility of this boronic ester derivative in innovative therapeutic modalities.

Despite these promising developments, challenges remain in the clinical translation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine-based compounds. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. However, the compound's unique chemical properties and demonstrated biological activities position it as a valuable tool in the ongoing quest for novel therapeutics. Future research directions may include exploring its utility in other targeted therapies, such as antibody-drug conjugates (ADCs) and small-molecule radiopharmaceuticals, as well as expanding its applications beyond oncology.

In conclusion, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine (CAS: 2019997-40-9) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its applications in drug discovery, kinase inhibition, and PROTAC development highlight its potential to contribute to the advancement of targeted therapies. Continued research and optimization efforts will be essential to fully realize its therapeutic potential and address existing challenges.

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